6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and oxazine rings. Its molecular formula is with a molecular weight of 152.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The compound can be synthesized through various organic reactions, with specific pathways involving cyclization processes. It is available from chemical suppliers and is used in research settings for the development of new compounds.
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde belongs to the class of imidazo compounds, which are recognized for their diverse biological activities. Its classification within heterocycles highlights its significance in organic synthesis and pharmaceutical applications.
The synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
The synthesis may employ methods such as:
The structure of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde can be represented as follows:
The InChI representation is:
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde can undergo several chemical reactions:
Reactions typically require controlled conditions to ensure selectivity and yield. For example:
The mechanism of action for 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is not fully elucidated but is believed to involve interactions with various molecular targets such as enzymes and receptors. The aldehyde group may play a crucial role in these interactions by forming reversible covalent bonds with nucleophilic sites on proteins.
While specific physical properties like melting point and boiling point are not extensively documented, theoretical calculations suggest:
The compound exhibits typical behavior for aldehydes and heterocycles:
Safety data indicates potential irritancy; therefore, handling precautions are advised.
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde has several scientific uses:
Research continues to explore its full potential in various fields including chemistry and biology.
Fused bicyclic heterocycles represent a cornerstone of modern medicinal chemistry due to their precise three-dimensional architectures, which enable targeted interactions with biological macromolecules. The imidazo[2,1-c][1,4]oxazine scaffold exemplifies this principle, combining an imidazole ring fused to a 1,4-oxazine moiety. This configuration imposes significant conformational restraint, locking substituents into optimal orientations for binding pocket engagement [7]. The bridgehead nitrogen atoms (N-1 and N-4) act as hydrogen bond acceptors, while the carbaldehyde group at C-3 provides an electrophilic center for Schiff base formation with lysine residues in target enzymes [10]. This structural duality facilitates penetration of mycobacterial cell walls, a property leveraged in antitubercular drug design. Compared to monocyclic systems, the increased saturation (Fsp³ = 0.56) enhances aqueous solubility and reduces plasma protein binding, improving bioavailability profiles [2]. The scaffold’s low cLogP (≈1.8) further supports favorable pharmacokinetics by minimizing off-target accumulation in lipid tissues [8].
Derivatives of the imidazo[2,1-c][1,4]oxazine core exhibit exceptional activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The 3-carbaldehyde derivative demonstrates a MIC₉₀ range of 0.05–0.078 μM against Mtb H37Rv, outperforming clinical candidates like pretomanid (MIC = 0.39 μM) by 5–8 fold [1] [4]. This potency extends to non-replicating "persister" cells in latent tuberculosis infections, where the compound achieves >1-log reduction in bacterial burden within macrophages—surpassing rifampicin by an order of magnitude [1]. Crucially, these derivatives maintain >1000-fold selectivity for mycobacteria over common pathogens (S. aureus, E. coli) and fungi (C. albicans), minimizing collateral damage to the human microbiome [8]. Their mechanism involves bioactivation by mycobacterial deazaflavin-dependent nitroreductase (Ddn), triggering bactericidal reactive nitrogen species—a pathway absent in mammalian cells, explaining their minimal cytotoxicity (CC₅₀ > 128 μM in Vero cells) [1] [4].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3